1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine
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Overview
Description
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine is a complex organic compound featuring a thiazole ring, a methoxyphenyl group, and a piperidine ring. The thiazole ring, known for its aromatic properties, is a versatile moiety contributing to the development of various drugs and biologically active agents . This compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine typically involves multi-step reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a methoxyphenyl derivative with a thioamide under specific conditions . The piperidine ring is then introduced through a nucleophilic substitution reaction. Industrial production methods often employ continuous-flow synthesis techniques to enhance yield and efficiency .
Chemical Reactions Analysis
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the thiazole ring into a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Industry: The compound is utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine involves its interaction with specific molecular targets. The thiazole ring can bind to DNA or proteins, altering their function and leading to various biological effects. For instance, it may inhibit enzymes or block receptors, thereby modulating biochemical pathways . The exact pathways and targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine can be compared with other thiazole-containing compounds, such as:
1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole: Known for its anticonvulsant properties.
5-(4-Methoxyphenyl)-1H-indole: Exhibits inhibitory effects on specific enzymes.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-12-7-9-18(10-8-12)16-17-15(11-20-16)13-3-5-14(19-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPJZHJMWONCEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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